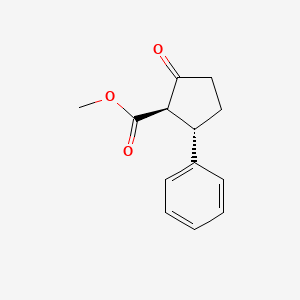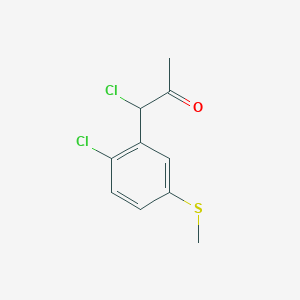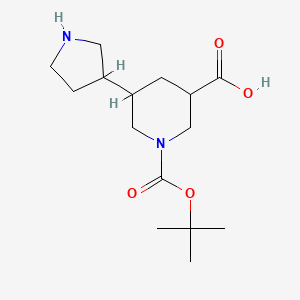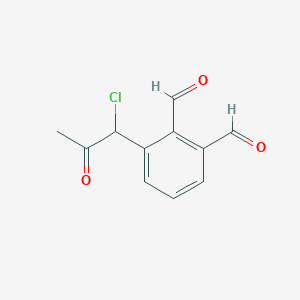![molecular formula C23H36N2O4 B14044252 1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one is a complex organic compound featuring a unique structure that combines a piperidine ring, an adamantane core, and a trioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and trioxolane intermediates. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with the adamantane-trioxolane intermediate under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine ring or the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It can be used in the development of new materials with applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride
- 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Uniqueness
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one is unique due to its combination of a piperidine ring, an adamantane core, and a trioxolane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, specificity, or activity, depending on the context in which it is used.
Eigenschaften
Molekularformel |
C23H36N2O4 |
|---|---|
Molekulargewicht |
404.5 g/mol |
InChI |
InChI=1S/C23H36N2O4/c24-20-3-7-25(8-4-20)21(26)14-15-1-5-22(6-2-15)27-23(29-28-22)18-10-16-9-17(12-18)13-19(23)11-16/h15-20H,1-14,24H2 |
InChI-Schlüssel |
LYXITSAGDMXKJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC(=O)N3CCC(CC3)N)OC4(C5CC6CC(C5)CC4C6)OO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)





![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)

![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B14044274.png)

